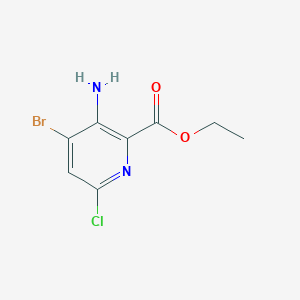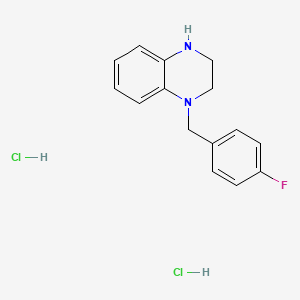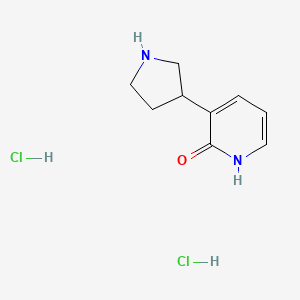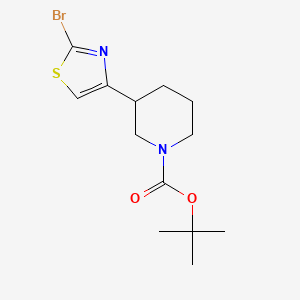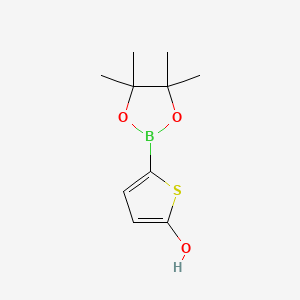
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol is an organoboron compound that features a thiophene ring substituted with a boronic ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol typically involves the borylation of thiophene derivatives. One common method includes the reaction of thiophene-2-boronic acid with pinacol in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The thiophene ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
Oxidation: Thiophene-2-boronic acid.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophenes depending on the halide used in the reaction.
Wissenschaftliche Forschungsanwendungen
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential in drug discovery and development due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its use in the development of boron-containing drugs, which can be used in boron neutron capture therapy (BNCT) for cancer treatment.
Wirkmechanismus
The mechanism of action of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol involves its ability to form stable covalent bonds with other molecules. The boronic ester group can interact with diols and other nucleophiles, making it a valuable intermediate in various chemical reactions. The thiophene ring contributes to the compound’s electronic properties, making it useful in electronic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-boronic acid pinacol ester: Similar structure but lacks the hydroxyl group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar boronic ester group but different core structure.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar structure but different substitution pattern.
Uniqueness
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol is unique due to the presence of both a boronic ester group and a hydroxyl group on the thiophene ring. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its unique electronic properties also make it valuable in the development of advanced materials for electronic applications.
Eigenschaften
Molekularformel |
C10H15BO3S |
|---|---|
Molekulargewicht |
226.10 g/mol |
IUPAC-Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol |
InChI |
InChI=1S/C10H15BO3S/c1-9(2)10(3,4)14-11(13-9)7-5-6-8(12)15-7/h5-6,12H,1-4H3 |
InChI-Schlüssel |
UPWNQSOAMAXPFJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzothiazol-6-yl)-N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide](/img/structure/B15314221.png)

![5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride](/img/structure/B15314234.png)
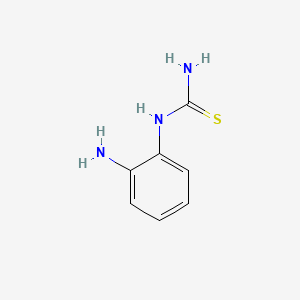
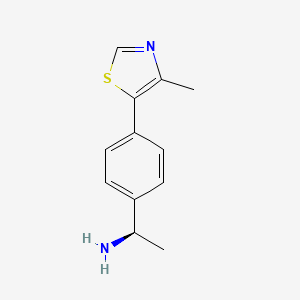
![2-[(Oxan-4-yl)amino]phenylfluoranesulfonate](/img/structure/B15314266.png)
![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
